METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a naphthofuran-derived sulfonamide compound characterized by a methyl ester group at position 3, a methyl substituent at position 2 of the naphthofuran core, and a 4-ethylbenzenesulfonamido moiety at position 3. Its molecular conformation and crystallographic properties can be analyzed using tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
methyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-4-15-9-11-16(12-10-15)30(26,27)24-20-13-19-21(23(25)28-3)14(2)29-22(19)18-8-6-5-7-17(18)20/h5-13,24H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHBVHZGRXJOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.
Introduction of the Sulfonylamino Group: This step involves the reaction of the naphthofuran intermediate with a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The naphthofuran core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamido-naphthofuran carboxylates. Key structural analogs include derivatives with variations in the sulfonamido aryl group and ester substituents. Below is a comparative analysis based on substituent effects and crystallographic
Substituent Variations in the Sulfonamido Group
- Target Compound: Features a 4-ethylbenzenesulfonamido group.
- Analog 1 (Ethyl 5-(2,5-Dimethylbenzenesulfonamido)-2-Methylnaphtho[1,2-B]Furan-3-Carboxylate): Contains a 2,5-dimethylbenzenesulfonamido group (synonym: ZINC2483517) . The ortho and para methyl groups increase steric hindrance, which may reduce conformational flexibility compared to the target compound.
Ester Group Modifications
- Target Compound : Utilizes a methyl ester at position 3. Methyl esters generally exhibit lower hydrolytic stability but higher metabolic resistance compared to bulkier esters.
- Analog 1: Employs an ethyl ester, which may improve solubility in nonpolar solvents due to increased alkyl chain length .
Conformational Analysis of the Naphthofuran Core
The puckering of the naphthofuran ring system can be quantified using Cremer-Pople ring puckering coordinates . For the target compound, the 2-methyl substituent likely induces slight distortion in the fused ring system, altering dihedral angles compared to unsubstituted naphthofurans. This contrasts with analogs lacking the 2-methyl group, where planar conformations dominate.
Data Table: Structural and Physicochemical Properties
Research Findings and Validation
- Crystallographic Validation : The target compound’s structure would require validation using tools like PLATON or ADDSYM to detect symmetry violations, as outlined in modern structure-validation protocols .
- Synthetic Challenges : The 4-ethylbenzenesulfonamido group may complicate regioselective synthesis compared to simpler sulfonamides (e.g., tosyl analogs). Patent data suggest that similar compounds are synthesized via Pd-catalyzed coupling reactions, though specifics for the target molecule are absent .
Biological Activity
Methyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the naphthofuran core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide formation : The introduction of the sulfonamide group can be performed using sulfonyl chlorides in the presence of amines.
- Esterification : The final step usually involves esterification to form the methyl ester derivative.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of naphthofuran compounds can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- Case Study : A derivative similar to this compound was tested against HeLa cells, exhibiting an IC50 value of approximately 62.37 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its sulfonamide group is known for enhancing antibacterial properties.
- Case Study : In vitro studies demonstrated that compounds with similar furan structures exhibited minimum inhibitory concentrations (MIC) ranging from 1.00 µg/mL against Gram-positive bacteria like Staphylococcus aureus to higher values against Gram-negative strains .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and bacterial growth. For example, sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
